
6-Chloro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a chlorine atom and a methylsulfanyl group attached to the indole core, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dimethyl malonate and N-methylurea, which undergo cyclization in the presence of sodium methoxide as a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6-Chloro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the indole core using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated indole derivatives.
Substitution: Amino or thiol-substituted indole derivatives.
科学研究应用
6-Chloro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
作用机制
The mechanism of action of 6-Chloro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
6-Chloro-3-methyluracil: Another compound with a similar chlorine substitution but different core structure.
6-Chloro-2-methyl-3H-quinazolin-4-one: Shares the chlorine substitution but has a quinazoline core.
6-Chloro-3-indolyl-beta-D-galactopyranoside: Contains the indole core but with different functional groups
Uniqueness
6-Chloro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and the indole core. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
61394-55-6 |
|---|---|
分子式 |
C9H8ClNOS |
分子量 |
213.68 g/mol |
IUPAC 名称 |
6-chloro-3-methylsulfanyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8ClNOS/c1-13-8-6-3-2-5(10)4-7(6)11-9(8)12/h2-4,8H,1H3,(H,11,12) |
InChI 键 |
IOHXCUMXRMBRDH-UHFFFAOYSA-N |
规范 SMILES |
CSC1C2=C(C=C(C=C2)Cl)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


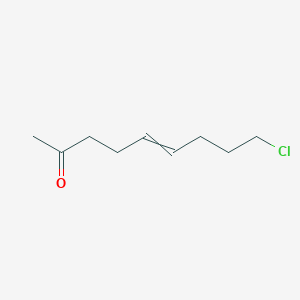
![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
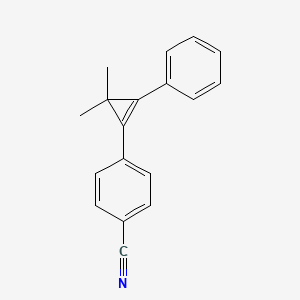
![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
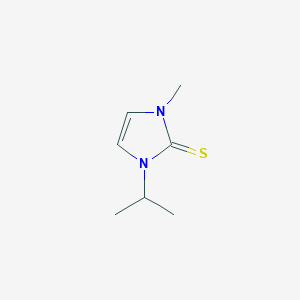
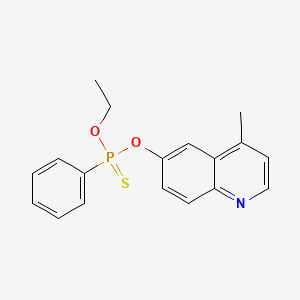
![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)

![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
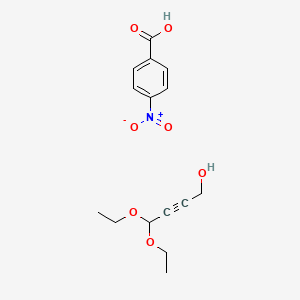
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)


